Decahydroquinoxaline
Overview
Description
Decahydroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₆N₂ It is a saturated derivative of quinoxaline, characterized by the presence of a bicyclic structure consisting of two fused six-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydroquinoxaline can be synthesized through several methods. One common approach involves the hydrogenation of quinoxaline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. Another method includes the reduction of quinoxaline using sodium borohydride in an alcoholic solvent. The choice of method depends on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of quinoxaline. This process is carried out in large reactors where quinoxaline is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Decahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroquinoxaline.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Decahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of decahydroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Quinoxaline: An unsaturated analog with a similar bicyclic structure.
Tetrahydroquinoxaline: A partially reduced form of quinoxaline.
Piperazine: A structurally related compound with two nitrogen atoms in a six-membered ring.
Uniqueness: Decahydroquinoxaline is unique due to its fully saturated structure, which imparts different chemical reactivity and stability compared to its unsaturated analogs. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEXMBGPIZUUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591551 | |
Record name | Decahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90410-24-5 | |
Record name | Decahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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